

Noxiustoxin: A Comprehensive Technical Guide on its Primary Amino Acid Sequence and Function

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Noxiustoxin** (NTX), a neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius. The document details its primary amino acid sequence, physicochemical properties, and mechanism of action, with a focus on its interaction with potassium channels. Experimental methodologies for its characterization are also elucidated.

Core Properties of Noxiustoxin

Noxiustoxin is a peptide toxin that acts as a potent blocker of voltage-dependent and calcium-activated potassium channels.[1] Its compact structure is reinforced by three disulfide bridges, making it a stable and specific ligand for its target ion channels.

Physicochemical Characteristics

Noxiustoxin is a 39-residue peptide with a C-terminus that is amidated.[1] The toxin has a notable absence of histidine, arginine, tryptophan, and phenylalanine residues.[2]



| Property | Value | Reference |
|----------------------------|---|-----------|
| Amino Acid Residues | 39 | [1][2] |
| Molecular Mass | 4195.06 Da | [1] |
| Chemical Formula | C174H286N52O54S7 | [1] |
| Disulfide Bridges | 3 (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) | [1] |
| UniProt ID | P08815 | [1] |
| Protein Data Bank (PDB) ID | 1SXM | [1] |

Primary Amino Acid Sequence

The primary structure of **Noxiustoxin** was determined through automated Edman degradation and chemical cleavage.[2] The linear sequence of amino acids is as follows:

Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Ser-Lys-Pro-Cys-Lys-Glu-Leu-Tyr-Gly-Ser-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Asn-Asn-NH2[1][2][3]

Amino Acid Composition

The amino acid composition of **Noxiustoxin** is detailed in the table below.



| Amino Acid | Count |
|-------------------------|-------|
| Aspartic acid (Asp/Asn) | 4 |
| Threonine (Thr) | 2 |
| Serine (Ser) | 4 |
| Glutamic acid (Glu/Gln) | 2 |
| Proline (Pro) | 2 |
| Glycine (Gly) | 3 |
| Alanine (Ala) | 2 |
| Valine (Val) | 1 |
| Methionine (Met) | 1 |
| Isoleucine (Ile) | 2 |
| Leucine (Leu) | 1 |
| Tyrosine (Tyr) | 2 |
| Lysine (Lys) | 7 |
| Cysteine (Cys) | 6 |

Table based on data from Possani et al., 1982.[2]

Mechanism of Action and Target Specificity

Noxiustoxin exerts its neurotoxic effects by physically occluding the pore of specific potassium channels, thereby inhibiting the flow of potassium ions.[1] This blockade of K+ channels leads to an increase in the release of neurotransmitters such as gamma-aminobutyric acid (GABA). [4][5] The toxin's mode of action can be concentration-dependent, exhibiting voltage-independent blocking at lower concentrations (<1.5 μ M) and voltage-dependent blocking at higher concentrations.[1]

Binding Affinity for Potassium Channels



Noxiustoxin exhibits varying affinities for different subtypes of voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels.

| Channel Subtype | Dissociation Constant (Kd) |
|------------------------|----------------------------|
| rKv1.2 (KCNA2) | 2 nM |
| mKv1.3 (KCNA3) | 1 nM |
| mKv1.1 (KCNA1) | > 25 nM |
| hKv1.5 (KCNA5) | > 25 nM |
| mKv3.1 (KCNC1) | > 25 nM |
| KCa1.1 (KCNMA1) | > 25 nM |
| KCa3.1 (KCNN4) | > 25 nM |
| Squid Axon K+ channels | 300 nM |

Table compiled from data in Valdivia et al., 1988 and Grissmer et al., 1994.[1][6]

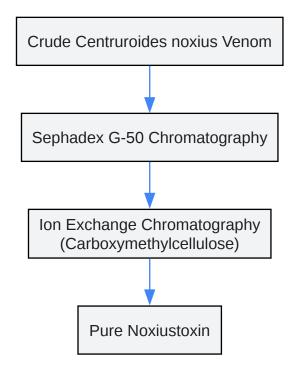
The active site of **Noxiustoxin** is believed to be located in its N-terminal region, as a synthetic nonapeptide corresponding to this sequence (NTX1-9) was shown to induce similar toxic effects to the native toxin.[1][4]

Experimental ProtocolsPurification of Noxiustoxin

The initial purification of **Noxiustoxin** from the venom of Centruroides noxius involved a twostep chromatographic process:

- Gel Filtration: Crude venom extract was first fractionated using Sephadex G-50 chromatography.[2]
- Ion Exchange Chromatography: The relevant fractions from gel filtration were then subjected to ion exchange separation on carboxymethylcellulose columns to yield the pure toxin.[2]





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Noxiustoxin Purification Workflow

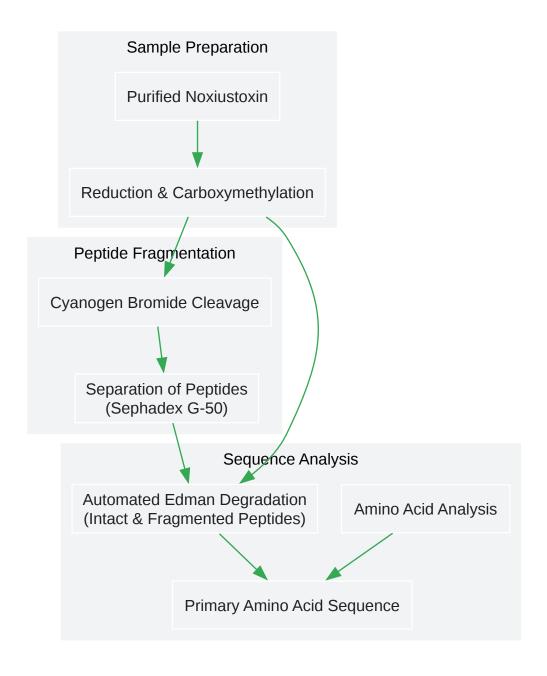
Primary Sequence Determination

The determination of the primary amino acid sequence of **Noxiustoxin** was achieved through the following key steps:

- Reduction and Carboxymethylation: The disulfide bridges of the purified toxin were reduced and then carboxymethylated to produce a linear peptide chain.
- Cyanogen Bromide Cleavage: Due to the presence of a single methionine residue, the linearized toxin was cleaved with cyanogen bromide. This reaction specifically breaks the peptide chain at the C-terminus of methionine residues.[2]
- Peptide Separation: The resulting peptide fragments were separated using Sephadex G-50 chromatography.[2]
- Automated Edman Degradation: The amino acid sequence of the intact, linearized toxin and the separated peptide fragments was determined using an automated Edman degradation sequencer.[2]



 Amino Acid Analysis: The amino acid composition of the intact toxin and the cleaved peptides was confirmed by amino acid analysis after hydrolysis.



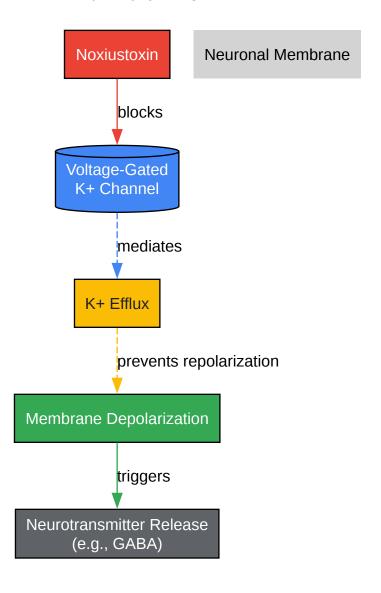
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Noxiustoxin Sequencing Workflow

Signaling Pathway



Noxiustoxin's primary mode of action is the direct blockade of potassium channels in excitable membranes, such as those of neurons. This disruption of potassium ion flux leads to alterations in membrane potential and subsequent physiological effects.



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Noxiustoxin's Effect on Neuronal Signaling

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